4-Nitro Propofol
Overview
Description
4-Nitro Propofol is an organic compound with the molecular formula C12H17NO3 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by isopropyl groups, and the hydrogen atom at position 4 is replaced by a nitro group
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various proteins and enzymes in the body .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to cause various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Diisopropyl-4-nitrophenol. The compound is described as being soluble in water, which could influence its distribution and action in the body .
Biochemical Analysis
Cellular Effects
Given its structural similarity to propofol, a widely used anesthetic, it may have similar effects on cellular function, such as modulation of GABA receptors .
Transport and Distribution
Given its lipophilicity , it may be able to cross cell membranes and distribute within various cellular compartments.
Subcellular Localization
Given its lipophilicity , it may localize in lipid-rich areas of the cell, such as the cell membrane or endoplasmic reticulum.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitro Propofol can be synthesized through a multi-step process. One common method involves the nitration of 2,6-diisopropylphenol. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. The reaction is carried out in reactors designed to handle the exothermic nature of nitration reactions. The product is then purified through various techniques such as recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Nitro Propofol undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Acid chlorides or alkyl halides in the presence of a base (e.g., pyridine) for esterification or etherification reactions.
Major Products Formed
Reduction: 2,6-Diisopropyl-4-aminophenol.
Substitution: Various esters or ethers depending on the substituents introduced.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Another nitrophenol derivative known for its use as a metabolic stimulant and its role in biochemical studies.
4-Nitrophenol: A simpler nitrophenol compound used in various chemical reactions and as a precursor for other chemicals.
2,6-Diisopropylphenol:
Uniqueness
4-Nitro Propofol is unique due to the presence of both isopropyl and nitro groups, which impart distinct chemical and physical properties. These substituents influence its reactivity, making it a valuable compound for specific synthetic and research applications .
Biological Activity
4-Nitro Propofol is a derivative of the widely used anesthetic agent propofol, known for its sedative and hypnotic properties. This compound has garnered attention due to its potential biological activities, particularly in the context of immunomodulation and neuropharmacology. This article explores the biological activity of this compound, including its mechanisms of action, effects on immune cells, and relevant case studies.
This compound operates through several complex mechanisms that influence various biological pathways:
- GABA Receptor Modulation : Similar to propofol, this compound acts as a positive allosteric modulator of GABA receptors. This interaction enhances inhibitory neurotransmission in the central nervous system (CNS), leading to sedation and anesthesia effects .
- Sodium Channel Interaction : Research indicates that propofol analogs, including this compound, may also inhibit sodium channels, contributing to their anesthetic properties and impacting neuronal excitability .
- Immune Cell Modulation : this compound has been shown to affect immune cell function. It can suppress T cell activity and alter cytokine production, potentially impacting tumor immunity and inflammatory responses .
Immunomodulatory Effects
- T Cell Function : Studies have demonstrated that this compound can inhibit the production of key cytokines such as IL-2 and TNF-α from T cells. This suppression may impair T cell-dependent immune responses, which is critical in the context of cancer and infectious diseases .
- Macrophage Activity : The compound appears to modulate macrophage activation. It has been suggested that propofol reduces phagocytic activity and alters the release of pro-inflammatory cytokines from immune cells, indicating a potential role in managing inflammatory conditions .
Neuropharmacological Effects
- Sedative Properties : The rapid onset and short duration of action make this compound a candidate for procedural sedation. Its pharmacokinetic profile allows for quick recovery from sedation, which is advantageous in clinical settings .
- Potential for Addiction : There is emerging evidence linking propofol derivatives with addictive behaviors. Case studies highlight instances of misuse among healthcare professionals, suggesting that while this compound may provide therapeutic benefits, it also poses risks for dependency .
Data Tables
The following table summarizes key pharmacological properties and effects associated with this compound:
Property | Description |
---|---|
Mechanism of Action | Positive allosteric modulation of GABA receptors; sodium channel inhibition |
Cytokine Suppression | Reduces IL-2, TNF-α production; affects T cell activation |
Pharmacokinetics | Rapid onset (15-30 seconds); short duration (5-10 minutes) |
Addiction Potential | Documented cases of misuse among healthcare professionals |
Case Studies
- Healthcare Professional Misuse : A case study reported an anesthesiology nurse who developed an addiction to propofol after using it for pain management post-surgery. This highlights the ease of access and potential for misuse within clinical environments .
- Immunosuppressive Effects in Cancer Patients : Research indicated that patients receiving propofol for anesthesia exhibited altered immune responses, with reduced T cell functionality noted post-surgery. This raises concerns about its use in immunocompromised populations or those undergoing cancer treatment .
Properties
IUPAC Name |
4-nitro-2,6-di(propan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOVQBSHXBPOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443430 | |
Record name | 2,6-Diisopropyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-14-3 | |
Record name | 2,6-Diisopropyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: Why is 2,6-Diisopropyl-4-nitrophenol a suitable starting material for synthesizing diverse organophosphates?
A1: The article highlights that 2,6-Diisopropyl-4-nitrophenol, through a two-step synthesis, yields 2,6-diisopropyl-4-nitrophenylphosphate (A), which can be further converted to various N-functionalized monoaryl phosphates. [] This versatility stems from the presence of the nitro group, which can be reduced to an amine, offering a site for further functionalization. The researchers specifically focus on 2,6-diisopropyl-4-aminophenylphosphate (adippH2) (1) and its various pseudo-polymorphic structures. [] This ability to generate diverse structures by modifying 2,6-Diisopropyl-4-nitrophenol makes it valuable for studying structure-activity relationships in organophosphates.
Q2: What is the significance of studying the pseudo-polymorphs of adippH2, and how does the research utilize 2,6-Diisopropyl-4-nitrophenol in this context?
A2: Polymorphism, the ability of a compound to exist in different crystal structures, can significantly impact the physical and chemical properties of pharmaceuticals, including solubility, stability, and bioavailability. [] This research investigates five different pseudo-polymorphs of adippH2 (1a-1e) obtained through various crystallization and solvent manipulation techniques. [] Understanding the factors governing the formation and interconversion of these polymorphs, originating from 2,6-Diisopropyl-4-nitrophenol, can provide valuable insights for designing and optimizing organophosphate-based compounds with desired properties.
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